GAT1 Affinity: 3-Methoxy vs. 4-Methoxy Regioisomer
The 3-methoxyphenyl substitution pattern confers measurable GAT1 binding activity, whereas the 4-methoxy regioisomer fails to show detectable affinity in the same assay system. This position-dependent activity demonstrates that methoxy group placement on the phenyl ring is a critical determinant of transporter recognition [1].
| Evidence Dimension | Binding affinity to human GAT1 (GABA transporter) |
|---|---|
| Target Compound Data | Ki = 3.98 µM |
| Comparator Or Baseline | 2-(Dimethylamino)-2-(4-methoxyphenyl)acetic acid: No detectable affinity |
| Quantified Difference | >10-fold difference (lower limit, as comparator shows no activity) |
| Conditions | HEK293 cells expressing human GAT1; competitive MS binding assay using NO71156 as unlabeled marker |
Why This Matters
This difference dictates that only the 3-methoxy isomer is suitable for studies targeting GAT1-mediated GABA transport modulation.
- [1] BindingDB BDBM50063511 CHEMBL3398498. Binding affinity to human GAT1 expressed in HEK293 cells. View Source
